molecular formula C10H9NO2 B1601688 Methyl indole-1-carboxylate CAS No. 39203-20-8

Methyl indole-1-carboxylate

Cat. No. B1601688
CAS RN: 39203-20-8
M. Wt: 175.18 g/mol
InChI Key: FHOPBCYBMWVMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Methyl indole-1-carboxylate (also known as N-(Methoxycarbonyl)indole or Indole-1-carboxylic acid methyl ester) is a chemical compound with the empirical formula C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>.

  • It is a derivative of indole, a heterocyclic aromatic compound.

  • The compound is a white crystalline solid with a specific odor.

  • It is used in various synthetic processes and has potential biological activities.





  • Synthesis Analysis



    • Methyl indole-1-carboxylate can be synthesized through esterification of indole-1-carboxylic acid with methanol.

    • Other synthetic routes may involve modifications of the indole ring or functional group substitutions.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>, with a molecular weight of 175.18 g/mol.

    • The structure consists of an indole ring (a benzene ring fused to a pyrrole ring) with a methyl ester group attached to the carboxylic acid position.





  • Chemical Reactions Analysis



    • Methyl indole-1-carboxylate can participate in various reactions, including Friedel-Crafts alkylation, oxidative free radical reactions, and other transformations.





  • Physical And Chemical Properties Analysis



    • Methyl indole-1-carboxylate is a liquid with a refractive index of n20/D 1.583 and a density of 1.191 g/mL at 25°C.

    • The SMILES notation is COC(=O)n1ccc2ccccc12.

    • It is stable under normal conditions but incompatible with strong oxidizing agents.




  • Scientific Research Applications

    • Biosynthesis of Inhibitors of Protein Kinases

      • Field : Biochemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used to treat diseases such as cancer.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Metal-Free Friedel-Crafts Alkylation

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction that involves the alkylation of an aromatic ring.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in organic synthesis.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Cross Dehydrogenative Coupling Reactions

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of chemical reaction where a carbon–carbon bond is formed by the coupling of two hydrocarbons through the removal of two hydrogen atoms.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Synthesis of Indirubin Derivatives

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine used to treat chronic diseases and is known to have anti-cancer properties.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Preparation of Aminoindolylacetates

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant in the preparation of aminoindolylacetates . These compounds can be used in the synthesis of various pharmaceuticals.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Synthesis of Indole Derivatives

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used in the synthesis of indole derivatives . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Metal-Catalyzed Functionalization of Indoles

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used in metal-catalyzed functionalization of indoles . This process is important in organic synthesis and natural products .
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Preparation of Bcl Inhibitor Obatoclax

      • Field : Biochemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant for the preparation of Bcl Inhibitor Obatoclax . This inhibitor is used in the treatment of cancer.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Preparation of Tetracyclic Indolines

      • Field : Organic Chemistry
      • Application : Methyl indole-1-carboxylate is used as a reactant for the preparation of tetracyclic indolines . These compounds can be used in the synthesis of various pharmaceuticals.
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Preparation of Anticancer Immunomodulators

      • Field : Biochemistry
      • Application : Methyl indole-1-carboxylate is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .
    • Preparation of Antibacterial Agents

      • Field : Biochemistry
      • Application : Methyl indole-1-carboxylate is used in the synthesis of antibacterial agents .
      • Method : The specific methods of application or experimental procedures are not detailed in the source .
      • Results : The outcomes of this application are not provided in the source .

    Safety And Hazards



    • The compound may cause skin and eye irritation.

    • It may also cause respiratory irritation.

    • Proper protective measures should be taken during handling.

    • Refer to safety data sheets for detailed precautions.




  • Future Directions



    • Research on indole derivatives continues to explore their biological activities and therapeutic potential.

    • Investigating novel synthetic methods and evaluating their pharmacological properties is essential.




    Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask!


    properties

    IUPAC Name

    methyl indole-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHOPBCYBMWVMGJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)N1C=CC2=CC=CC=C21
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10494193
    Record name Methyl 1H-indole-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10494193
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    175.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl indole-1-carboxylate

    CAS RN

    39203-20-8
    Record name Methyl 1H-indole-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10494193
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Methyl indole-1-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A solution of 12.0 g of N-methoxycarbonyl-N-hydroxyaniline in 120 ml of vinyl acetate is stirred with 200 mg of Li2PdCl4 for 7 hours at 60° C.; it is then washed with brine, dried over magnesium sulfate and concentrated by evaporation. Chromatography through silica gel (toluene/ethyl acetate 4:1) yields 7.3 g of N-methoxycarbonylindole as colourless oil; IR spectrum (CHCl3): 1730 (CO): NMR spectrum (60 MHz, CDCl3): 1.47 (t, J=7, CH3); 4.47 (q, J=7, CH2); 6.53 (d, J=3.5, CH); 7.1-7.7 (m, 4H); 8.13 (m, 1H) ppm. 1.4 g of an O-acetylated educt in the form of yellow oil are obtained as a second fraction of chromatography.
    Quantity
    12 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    Li2PdCl4
    Quantity
    200 mg
    Type
    reactant
    Reaction Step One
    Quantity
    120 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl indole-1-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Methyl indole-1-carboxylate
    Reactant of Route 3
    Reactant of Route 3
    Methyl indole-1-carboxylate
    Reactant of Route 4
    Methyl indole-1-carboxylate
    Reactant of Route 5
    Reactant of Route 5
    Methyl indole-1-carboxylate
    Reactant of Route 6
    Reactant of Route 6
    Methyl indole-1-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.